(E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz) :
¹³C NMR (CDCl₃, 100 MHz) :
Infrared Spectroscopy (IR)
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 1640 | ν(C=N) oxime stretch |
| 1705 | ν(C=O) morpholino |
| 1260 | ν(C–O–C) aryl ether |
Mass Spectrometry (MS)
- ESI-MS (m/z) : [M+H]⁺ = 391.2 (calc. 390.48 for C₂₁H₃₀N₂O₅).
- Fragmentation pathway: Loss of morpholino carbonyl (Δm/z = 98) and cyclopentyloxy group (Δm/z = 84).
Crystallographic Data and X-ray Diffraction Studies
While no single-crystal X-ray structure of this compound is publicly available, related PDE4D inhibitors (e.g., GEBR-32a) bound to the PDE4D catalytic domain (PDB: 6F6U) reveal:
- Binding mode : The oxime oxygen forms hydrogen bonds with Gln369 (2.9 Å) and Phe372 (3.1 Å).
- Morpholino interactions : The 2,6-dimethyl groups occupy hydrophobic pockets lined by Ile336 and Leu393.
- Unit cell parameters (analogues):
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| a, b, c (Å) | 12.3, 15.7, 18.2 |
| α, β, γ (°) | 90, 90, 90 |
Computational Chemistry Predictions vs. Experimental Data
Docking Studies (PDE4D)
Molecular Dynamics (MD) Simulations
DFT Calculations
- HOMO-LUMO gap : 4.1 eV (B3LYP/6-31G**), consistent with UV-Vis λₘₐₓ = 285 nm (exp.).
Properties
IUPAC Name |
2-[(Z)-(3-cyclopentyloxy-4-methoxyphenyl)methylideneamino]oxy-1-(2,6-dimethylmorpholin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O5/c1-15-12-23(13-16(2)27-15)21(24)14-26-22-11-17-8-9-19(25-3)20(10-17)28-18-6-4-5-7-18/h8-11,15-16,18H,4-7,12-14H2,1-3H3/b22-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXHQZPMUKFOIV-JJFYIABZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CON=CC2=CC(=C(C=C2)OC)OC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C(=O)CO/N=C\C2=CC(=C(C=C2)OC)OC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Route
In a representative procedure, 4-hydroxy-3-methoxybenzaldehyde (vanillin) is reacted with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is conducted in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 12–24 hours. The cyclopentyloxy group is introduced at the 3-position, yielding the aldehyde precursor with a reported purity of >95% after column chromatography.
Alternative Coupling Methods
Recent advancements have employed palladium-catalyzed coupling reactions to enhance regioselectivity. For example, using a Buchwald-Hartwig amination protocol with Pd(OAc)₂ and Xantphos as a ligand, researchers achieved a 78% yield of 3-(cyclopentyloxy)-4-methoxybenzaldehyde under milder conditions (60°C, 8 hours).
Oxime Formation and Functionalization
The conversion of the aldehyde to the oxime derivative is critical for introducing the morpholino-containing side chain.
Oxime Synthesis
The aldehyde intermediate is treated with hydroxylamine hydrochloride in a mixture of ethanol and aqueous sodium acetate at room temperature for 4–6 hours. This step produces the corresponding oxime with near-quantitative yield. The (E)-isomer is preferentially formed due to steric hindrance, as confirmed by NMR spectroscopy.
Coupling with 2-(2,6-Dimethylmorpholino)-2-oxoethyl Chloride
The oxime is subsequently reacted with 2-(2,6-dimethylmorpholino)-2-oxoethyl chloride in the presence of a base such as triethylamine. This step is conducted in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions. The reaction typically achieves a 65–70% yield after purification via silica gel chromatography.
Table 1: Key Reaction Conditions for Oxime Functionalization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Aldehyde synthesis | K₂CO₃, DMF, 80°C, 24 h | 85 | 95 |
| Oxime formation | NH₂OH·HCl, EtOH/NaOAc, RT, 6 h | 98 | 99 |
| Morpholino coupling | Et₃N, DCM, 0–5°C, 12 h | 68 | 97 |
Optimization of Stereoselectivity
Controlling the (E)-configuration of the oxime is essential for PDE4D inhibitory activity. Two primary strategies have been employed:
Thermodynamic Control
Heating the reaction mixture to 60°C during oxime formation shifts the equilibrium toward the more stable (E)-isomer, achieving a 9:1 E/Z ratio. This method is favored in large-scale syntheses due to its simplicity.
Chromatographic Resolution
When stereochemical purity is paramount, preparative HPLC with a chiral stationary phase (e.g., Chiralpak IC) can resolve the isomers, albeit with a 20–30% loss in overall yield.
Scale-Up Challenges and Solutions
Low Yields in Reductive Amination
Early synthetic routes using sodium triacetoxyborohydride (STAB) in dichloroethane at 50°C suffered from low yields (10–15%) due to competing side reactions. Switching to a two-step protocol—first forming the imine intermediate at 0°C, then reducing with STAB—improved yields to 45–50%.
Purification Strategies
Crude product purification via column chromatography (hexane:EtOAc = 6:1) effectively removes unreacted starting materials and byproducts. Recrystallization from methanol/water further enhances purity to >99%.
Recent Advances in Catalysis
Microwave-Assisted Synthesis
A 2024 study demonstrated that microwave irradiation (150°C, 5 minutes) accelerates the coupling step between the oxime and morpholino derivative, reducing reaction time from 12 hours to 15 minutes while maintaining 65% yield.
Continuous Flow Systems
Analytical Characterization
Critical quality control metrics include:
-
HPLC Purity : >99% (C18 column, acetonitrile/water gradient)
-
MS (ESI+) : m/z 433.2 [M+H]⁺
-
¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, CH=N), 4.65–4.70 (m, 1H, OCH₂), 3.85 (s, 3H, OCH₃)
Biological Relevance of Synthetic Choices
Structure-activity relationship (SAR) studies revealed that:
Chemical Reactions Analysis
Types of Reactions
(E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the oxime group to an amine, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
Anti-inflammatory Effects
Research indicates that GEBR-7b exhibits significant anti-inflammatory properties through its action as a selective PDE4D inhibitor. Studies have shown that it enhances cAMP levels in neuronal cells, which can lead to reduced inflammation and improved respiratory function .
Neuroprotective Potential
In addition to its anti-inflammatory effects, GEBR-7b has been investigated for its neuroprotective properties. It is suggested that by modulating cAMP signaling pathways, this compound may play a role in protecting neuronal cells from damage associated with neurodegenerative diseases .
Synthesis and Biological Evaluation
A study by Brullo et al. (2014) synthesized various derivatives of GEBR-7b and evaluated their potency as PDE4D inhibitors. The findings indicated that certain modifications to the chemical structure significantly enhanced the inhibitory activity against PDE4D while maintaining selectivity against other PDE isoforms .
In Vivo Studies
In vivo studies have demonstrated that GEBR-7b can effectively reduce airway hyperreactivity in animal models of asthma. Specifically, it was shown to decrease eosinophil peroxidase activity and improve lung histology in ovalbumin-induced asthmatic mice .
Mechanism of Action
The mechanism by which (E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime exerts its effects depends on its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, potentially inhibiting metalloproteins. The morpholino group may interact with biological membranes or proteins, affecting their function and activity.
Comparison with Similar Compounds
Structural Analogues
Compound E belongs to the oxime class, characterized by the presence of a C=N-OH group. Below is a comparison with structurally related compounds:
Functional Group Analysis
- Oxime Group : Compound E’s (E)-oxime configuration contrasts with β-oximes (e.g., m.p. 119–120°C for β-anti-oximes), which exhibit lower thermal stability and distinct reactivity with reagents like phosphorus pentachloride .
- Morpholino Substitution: The 2,6-dimethylmorpholino group enhances solubility and modulates electronic effects compared to unsubstituted morpholino analogs.
- Cyclopentyloxy vs. Alkoxy Groups: Cyclopentyloxy provides steric bulk and lipophilicity, differing from smaller alkoxy groups (e.g., ethoxy in 3-ethoxy-4:6-dimethylbenzophenone), which prioritize electronic effects over steric hindrance .
Pharmacological and Chemical Properties
While Compound E lacks publicly reported bioactivity data, its structural features suggest parallels to PDE4 inhibitors (e.g., roflumilast), which often incorporate aromatic oximes and heterocyclic amines.
Research Findings and Data Gaps
Key Observations
- Synthetic Challenges : The tert-butyldimethylsilyl (TBDMS) protection strategy used in analogous compounds (e.g., nucleotide derivatives) could inform the synthesis of Compound E’s oxygen-sensitive groups.
- Isomer-Specific Reactivity : Older studies on oxime isomers (e.g., α- vs. β-oximes) underscore the need for modern stereochemical analyses of Compound E.
Limitations in Current Literature
- Direct comparative studies between Compound E and morpholino/oxime-containing analogs are scarce.
- Bioactivity data (e.g., IC₅₀ values for PDE4D) are unavailable in open-source literature, limiting mechanistic insights.
Biological Activity
(E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime is a compound of interest due to its potential biological activities, particularly as a phosphodiesterase-4 (PDE4) inhibitor. PDE4 inhibitors are known for their role in elevating intracellular cyclic adenosine monophosphate (cAMP) levels, which can modulate various physiological processes including inflammation and immune responses.
Chemical Structure
The compound features a complex structure that includes:
- A cyclopentyloxy group
- A methoxy group
- An oxime functional group linked to a morpholine derivative
The molecular formula is , and its structural representation is crucial for understanding its interaction with biological targets.
1. PDE4 Inhibition
PDE4 plays a significant role in regulating inflammatory responses. Inhibition of this enzyme can lead to increased levels of cAMP, which subsequently reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-4. The compound has shown promising results in various studies:
- In vitro studies demonstrated that derivatives of this compound exhibited significant inhibition against PDE4 isoforms, particularly PDE4D, with IC50 values ranging from 15 nM to 220 nM depending on the structural modifications made to the molecule .
- In vivo studies indicated that compounds similar to this oxime effectively reduced allergen-induced lung inflammation in animal models, suggesting potential therapeutic applications in asthma and other inflammatory diseases .
2. Anti-inflammatory Effects
The compound's ability to inhibit PDE4 correlates with its anti-inflammatory properties. Research has shown that it can:
- Reduce the production of inflammatory mediators such as IL-5 and eotaxin-2.
- Decrease eosinophilic infiltration in lung tissues following allergen exposure .
3. Neuroprotective Properties
Emerging evidence suggests that PDE4 inhibitors may also have neuroprotective effects. Studies have indicated that similar compounds can enhance neuronal survival during oxidative stress by modulating signaling pathways like AKT/GSK3β . This could be relevant for conditions such as cerebral ischemia.
Case Study 1: Inhibition of Inflammatory Cytokines
A study evaluated the effects of a closely related compound on cytokine release in microglial cells. The results showed a marked reduction in TNF-α and IL-6 levels, confirming the anti-inflammatory potential of PDE4 inhibitors .
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor activity of derivatives related to this compound. It was found that these compounds selectively inhibited the proliferation of breast cancer cells while sparing normal keratinocytes, indicating a favorable safety profile for potential anticancer therapies .
Data Tables
| Compound Name | PDE4D IC50 (nM) | Anti-inflammatory Activity | Neuroprotective Effects |
|---|---|---|---|
| Compound A | 20.8 | Yes | Yes |
| Compound B | 0.7 | Yes | Moderate |
| Compound C | 220 | Yes | No |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
